Ethyl 4-fluoro-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 4-fluoro-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-1-benzothiophene-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzothiophene core, a fluorine atom, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-fluoro-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the reaction of 4-fluorobenzothiophene-2-carboxylic acid with 1,3,4-thiadiazole-2-thiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can help in maintaining consistent reaction conditions and improving the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-fluoro-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-fluoro-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-1-benzothiophene-2-carboxylate has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new drugs.
Medicine: The compound's unique structure and biological activity have led to investigations into its use as a therapeutic agent for various diseases.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
Ethyl 4-fluoro-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-1-benzothiophene-2-carboxylate is unique due to its specific structural features, such as the presence of the fluorine atom and the thiadiazole group. Similar compounds include other benzothiophene derivatives and thiadiazole-containing molecules. the presence of the fluorine atom in this compound imparts distinct chemical and biological properties that set it apart from its analogs.
Comparison with Similar Compounds
Benzothiophene derivatives
Thiadiazole derivatives
Fluorinated benzothiophenes
Other 1,3,4-thiadiazole-containing compounds
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Properties
IUPAC Name |
ethyl 4-fluoro-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S3/c1-2-19-13(18)12-8(6-20-14-17-16-7-21-14)11-9(15)4-3-5-10(11)22-12/h3-5,7H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFXVCLQKRHXMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)CSC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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